molecular formula C18H21ClO3 B5067726 1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene

1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene

Cat. No. B5067726
M. Wt: 320.8 g/mol
InChI Key: ZJBAHALFXVDMNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene" often involves complex organic reactions. For example, Uneyama et al. (1983) prepared 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene through electrooxidative double ene-type chlorination, showcasing the versatility of electrochemical methods in synthesizing complex molecules (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983). Similarly, Douglas and Overend (1994) reported the synthesis of acetylene-terminated monomers via a multistep process, highlighting the importance of palladium-catalyzed cross-coupling reactions (Douglas & Overend, 1994).

Molecular Structure Analysis

The study of molecular structure is crucial for understanding the chemical behavior of compounds. Hori, Inoue, and Yuge (2011) examined the conformations of chloro-phenoxyethoxy phthalonitriles, revealing how Cl···π interactions influence molecular conformations (Hori, Inoue, & Yuge, 2011).

Chemical Reactions and Properties

Chemical reactions involving related compounds demonstrate the reactivity and potential applications of "1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene". The work by Wang et al. (2018) on the bioactivation of 1-chloro-2-hydroxy-3-butene, an in vitro metabolite of 1,3-butadiene, highlights the metabolic transformations these compounds can undergo, offering insights into their chemical properties and reactivity (Wang, Yu, Luan, An, Yin, & Zhang, 2018).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structures are fundamental for the practical application of chemical compounds. While specific studies on "1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene" were not found, research on similar compounds provides valuable context. For instance, the crystal structure analysis of various substituted compounds offers insights into the intermolecular interactions and stability of these molecules (Ferguson, McCrindle, & Mcalees, 1989).

Chemical Properties Analysis

The chemical properties of "1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene" can be inferred from studies on related compounds, which explore reactivity, stability, and interaction with other chemicals. Research on the synthesis and reactivity of similar molecules helps in understanding the potential chemical behaviors and applications of the compound of interest. For example, the study of chloroperoxidase-catalyzed reactions by Miller, Tschirret-Guth, and Ortiz de Montellano (1995) provides insight into the oxidative potential of related compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

properties

IUPAC Name

1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-2-20-16-9-11-18(12-10-16)22-14-4-3-13-21-17-7-5-15(19)6-8-17/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBAHALFXVDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene

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